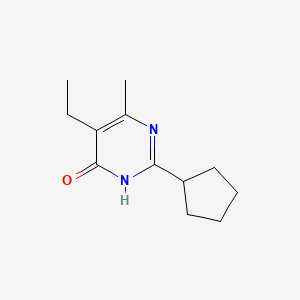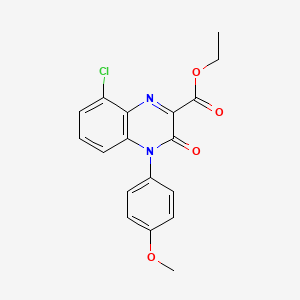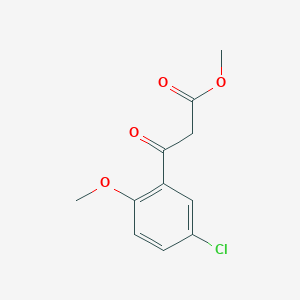![molecular formula C12H15NO2S B15296418 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[3,2-b]pyrrole family, known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with various alkyl halides in the presence of a base such as sodium hydride . The reaction conditions often include refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alcohols or amines in the presence of a catalyst like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
- 4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Allyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Comparison: 4-Isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid stands out due to its unique isobutyl and methyl substitutions, which may confer distinct biological activities and chemical reactivity compared to its analogs. These structural differences can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Propiedades
Fórmula molecular |
C12H15NO2S |
|---|---|
Peso molecular |
237.32 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylpropyl)thieno[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2S/c1-7(2)6-13-9-4-8(3)16-11(9)5-10(13)12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) |
Clave InChI |
UQNOHFZKBGBTRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)C=C(N2CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4R)-3-Benzoyl-4-[(4-methoxyphenyl)methyl]-4-methyl-2-phenyl-5-oxazolidinone](/img/structure/B15296336.png)
![tert-butyl N-[2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B15296337.png)


![2-[(Tert-butoxy)carbonyl]-4-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15296353.png)


![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)


![4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride](/img/structure/B15296391.png)


![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
